4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid
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Overview
Description
4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors. These reactors allow for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazoles
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxooxolane-2-carboxylic acid: Lacks the amino group, making it less reactive in certain biochemical assays.
5-Methyl-2-oxooxolane-3-carboxylic acid: Contains a methyl group at a different position, which can influence its reactivity and biological activity.
Uniqueness
4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
114640-37-8 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-amino-2-methyl-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-6(5(9)10)2-3(7)4(8)11-6/h3H,2,7H2,1H3,(H,9,10) |
InChI Key |
DQPYVGVLVDNBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)N)C(=O)O |
Origin of Product |
United States |
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